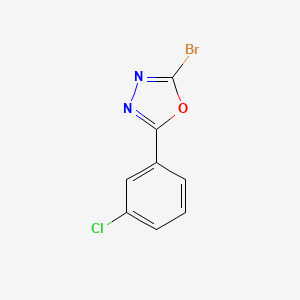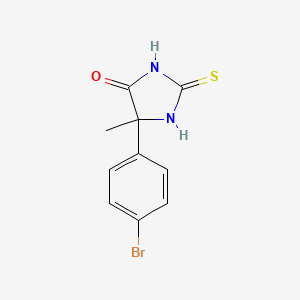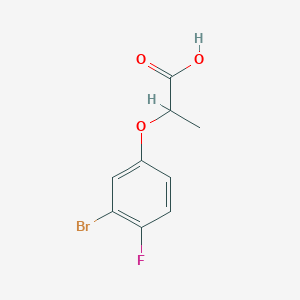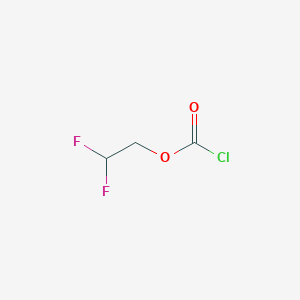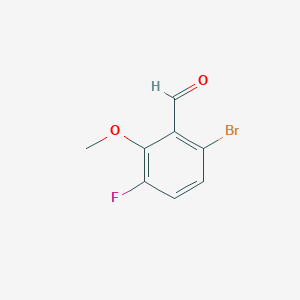
6-Bromo-3-fluoro-2-methoxybenzaldehyde
Descripción general
Descripción
6-Bromo-3-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used in research and development .
Mode of Action
Benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . The specific pathway (SN1 or SN2) depends on the degree of substitution at the benzylic position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes the following steps:
Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 2-methoxybenzaldehyde are brominated using bromine and a suitable catalyst.
Fluorination: The brominated product is then fluorinated using industrial-scale fluorinating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: 6-Bromo-3-fluoro-2-methoxybenzoic acid.
Reduction: 6-Bromo-3-fluoro-2-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
6-Bromo-3-fluoro-2-methoxybenzaldehyde is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but different positioning of functional groups.
2-Bromo-6-fluoro-3-methoxybenzaldehyde: Another isomer with bromine and fluorine atoms at different positions.
2-Fluoro-3-methoxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Bromo-3-fluoro-2-methoxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methoxy groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
6-bromo-3-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUHRPCTHOCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)





